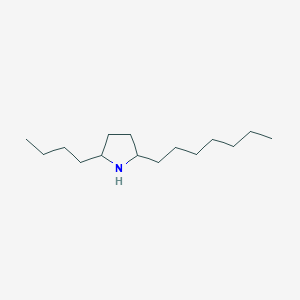2-Butyl-5-heptylpyrrolidine
CAS No.: 61772-92-7
Cat. No.: VC1626727
Molecular Formula: C15H31N
Molecular Weight: 225.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61772-92-7 |
|---|---|
| Molecular Formula | C15H31N |
| Molecular Weight | 225.41 g/mol |
| IUPAC Name | 2-butyl-5-heptylpyrrolidine |
| Standard InChI | InChI=1S/C15H31N/c1-3-5-7-8-9-11-15-13-12-14(16-15)10-6-4-2/h14-16H,3-13H2,1-2H3 |
| Standard InChI Key | FIXZYWKWWCBXRZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1CCC(N1)CCCC |
| Canonical SMILES | CCCCCCCC1CCC(N1)CCCC |
Introduction
Chemical Identity and Structure
Molecular Composition
2-Butyl-5-heptylpyrrolidine has the molecular formula C₁₅H₃₁N, with a molecular weight of 225.41 g/mol . The structure consists of a five-membered pyrrolidine ring with butyl and heptyl substituents at positions 2 and 5, respectively. This arrangement creates an asymmetric molecule with defined stereochemistry at two carbon centers.
Nomenclature and Identifiers
The compound is known by several systematic and registry names:
-
Pyrrolidine, 2-butyl-5-heptyl-, (2R,5R)-rel-
-
(2R,5R)-2-butyl-5-heptylpyrrolidine
Database identifiers include:
Stereochemistry
The compound possesses two stereogenic centers at positions 2 and 5 of the pyrrolidine ring. The relative stereochemistry indicated by "(2R,5R)-rel-" signifies that both substituents (butyl and heptyl) are oriented on the same face of the pyrrolidine ring in a trans configuration . This stereochemical arrangement is significant for the compound's three-dimensional structure and potentially its biological activity.
Physical and Chemical Properties
Physical Characteristics
As a pyrrolidine derivative with long alkyl chains, 2-butyl-5-heptylpyrrolidine exhibits properties typical of moderately high molecular weight amines. Based on its structure, it is expected to be a colorless to slightly yellow liquid at room temperature with limited water solubility but good solubility in organic solvents.
Structural Parameters
The compound features:
-
One hydrogen bond donor (the secondary amine of the pyrrolidine ring)
-
One hydrogen bond acceptor (the nitrogen atom)
-
Nine rotatable bonds, contributing to conformational flexibility
Spectroscopic Properties
The compound has been characterized using various spectroscopic techniques:
NMR Spectroscopy
13C NMR spectroscopy data is available through John Wiley & Sons databases, providing valuable information about the carbon skeleton and configuration .
Mass Spectrometry
GC-MS data (J-55-830-15) has been recorded and is accessible through reference databases .
Infrared Spectroscopy
Vapor phase IR spectra have been documented, offering insights into the functional group vibrations characteristic of this pyrrolidine derivative .
Natural Occurrence
Microbial Source
2-Butyl-5-heptylpyrrolidine has been reported in Streptomyces longispororuber, a soil-dwelling actinobacterium known for producing various bioactive compounds . The presence of this compound in a Streptomyces species suggests potential biological activity, as these bacteria are prolific producers of antibiotics and other pharmacologically relevant metabolites.
Structural Relationships
Comparison with Related Compounds
The 2,5-disubstituted pyrrolidine scaffold is found in various natural and synthetic compounds. Related structures include 2,2,5,5-tetraethylpyrrolidine-1-oxyls, which are known for their resistance to reduction and applications as molecular probes . While 2-butyl-5-heptylpyrrolidine lacks the nitroxide functionality, its basic structural framework shares similarities with these compounds.
Structure-Property Relationships
Classification and Taxonomy
Chemical Classification
2-Butyl-5-heptylpyrrolidine belongs to several chemical classification schemes:
-
Pyrrolidines (heterocyclic amines with a five-membered ring)
-
Secondary amines (containing a single N-H bond)
-
Natural products (due to its occurrence in Streptomyces)
Taxonomic Databases
The compound is included in several taxonomic and classification databases:
-
ChEBI Ontology
-
LOTUS Natural Products Database
-
EPA DSSTox Classification
Analytical Methods
Chromatographic Techniques
The presence of the compound in natural sources and synthetic mixtures can be detected and quantified using:
-
High-performance liquid chromatography (HPLC)
Spectroscopic Identification
Confirmation of structure and purity typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume